
Atorvastatin calcium
Vue d'ensemble
Description
Atorvastatin calcium is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to prevent cardiovascular diseases and treat abnormal lipid levels by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol production in the liver . This compound is widely known under the brand name Lipitor and has been one of the most commonly prescribed medications globally .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin calcium involves several key steps, including the construction of the pyrrole ring through methods such as Paal-Knorr condensation, [3+2] cycloaddition, or Hantzsch pyrrole synthesis . One prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . The final stage involves the conversion of an advanced ketal ester intermediate to this compound, which includes ketal deprotection and ester hydrolysis followed by counter-ion exchange .
Industrial Production Methods
Industrial production of this compound has been optimized to achieve high yields and purity. Improvements include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate pure this compound . Additionally, processes have been developed to produce this compound in amorphous form, which is stabilized and suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Degradation Reactions
Atorvastatin calcium degrades under specific conditions, impacting stability and efficacy.
Photodegradation
Exposure to UV light induces photo-oxygenation in the presence of water vapor and O₂:
- Primary Pathway : Hydrolysis of the lactone ring and oxidation of the pyrrole moiety .
- Products : Atorvastatin free acid and Ca(OH)₂ .
Table 2: Photodegradation Conditions and Outcomes
Condition | Degradation Rate | Major Products | Source |
---|---|---|---|
UV light (254 nm) | 48 hrs | Hydroxy derivatives, lactones | |
pH 7–8 (phosphate buffer) | 72 hrs | Oxidized pyrrole metabolites |
Hydrolytic Degradation
- Alkaline Hydrolysis : NaOH (10%) cleaves ester groups, forming β-hydroxy carboxylic acid intermediates .
- Acid-Catalyzed : HCl (1N) removes protecting groups but risks pyrrole ring instability .
Metabolic Reactions
This compound undergoes extensive hepatic metabolism:
CYP3A4-Mediated Hydroxylation
- Primary Metabolites : Ortho- and parahydroxylated derivatives (70% of HMG-CoA reductase inhibition activity) .
- Lactonization : Metabolites form lactones via UGT1A1/1A3-mediated glucuronidation, which hydrolyze back to active acids .
Table 3: Key Metabolic Pathways
Enzyme | Reaction Type | Metabolites | Bioactivity |
---|---|---|---|
CYP3A4 | Hydroxylation | Ortho-/parahydroxy atorvastatin | Active |
UGT1A1/1A3 | Glucuronidation | Lactone derivatives | Inactive |
Genetic Polymorphisms
Interaction with Excipients and Buffers
- Phosphate Buffers (pH 7–8) : Accelerate degradation via nucleophilic attack on the lactone ring .
- Excipients in Formulations : Polyvinylpyrrolidone stabilizes the compound, reducing photodegradation by 30% .
Industrial Process Innovations
- Amorphous Form Synthesis : Crystalline this compound is dissolved in THF/methanol and precipitated with cyclohexane, achieving >99.5% purity .
- Green Chemistry : Ethyl acetate replaces dichloromethane for calcium salt isolation, reducing environmental impact .
Key Findings and Implications
- Synthesis Efficiency : The Paal-Knorr route remains dominant industrially, but Ugi-based methods offer shorter pathways .
- Stability Challenges : Photodegradation necessitates opaque packaging and excipient optimization .
- Metabolic Activation : Hydroxylated metabolites drive therapeutic efficacy, influenced by CYP3A4 inhibitors (e.g., erythromycin) .
Applications De Recherche Scientifique
Cancer Therapy
1.1 Mechanism of Action
Atorvastatin functions primarily as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. Recent studies suggest that atorvastatin may also influence cancer cell growth and apoptosis, making it a candidate for repurposing in oncology.
1.2 Drug Repurposing for Breast Cancer
A notable study investigated the use of atorvastatin calcium in solid lipid nanoparticles (SLNs) decorated with lactoferrin to enhance tumor targeting in breast cancer. The results indicated that atorvastatin-loaded SLNs achieved an entrapment efficiency exceeding 90% and demonstrated a sustained release profile, with 78.97% of the drug released after 24 hours. In vitro studies showed that a concentration of 27.4 μg/mL was sufficient for total growth inhibition of MCF-7 breast cancer cell lines, which is lower than the concentrations required for plain atorvastatin or adriamycin, suggesting improved efficacy through this delivery method .
1.3 Targeted Nanoparticle Delivery
Further research highlighted the effectiveness of mannose-anchored lipid-based nanoparticles containing atorvastatin and vinpocetine as targeted therapies for breast cancer. This approach not only improves drug delivery but also minimizes systemic side effects by enhancing selective accumulation in tumor tissues .
Ocular Drug Delivery
2.1 Microneedle Technology
This compound has been explored in microneedle-based drug delivery systems aimed at treating ocular diseases such as glaucoma and age-related macular degeneration. Microneedles facilitate precise control over drug delivery to the eye, overcoming barriers posed by traditional administration methods. These devices allow for sustained release of atorvastatin, enhancing therapeutic outcomes while reducing the discomfort associated with intravitreal injections .
Combination Therapies
3.1 Bilayer Tablets
Research has also focused on formulating bilayer tablets that combine this compound with nicotinic acid to improve lipid-lowering effects while minimizing side effects associated with high doses of either component alone. This combination aims to provide an immediate release layer of atorvastatin alongside nicotinic acid's benefits, potentially leading to better patient compliance and therapeutic outcomes .
Data Tables
Mécanisme D'action
Atorvastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol . This reduction in cholesterol levels ultimately lowers the risk of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Atorvastatin calcium is compared with other statins, such as lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin . While all statins share a common mechanism of action by inhibiting HMG-CoA reductase, this compound is unique in its high potency and ability to significantly reduce LDL cholesterol levels . Additionally, this compound has been shown to have a favorable safety profile and minimal side effects, making it a preferred choice for many patients .
Similar Compounds
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
This compound stands out due to its high efficacy in reducing cholesterol levels and its extensive use in clinical practice .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Atorvastatin Calcium in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) is widely used for quantification, with mobile phases typically comprising acetonitrile and phosphate buffer (pH 3.0–5.0) at a flow rate of 1.0–1.5 mL/min, using C18 columns for separation . Spectrophotometric methods involving ion-pair complexes with acid dyes (e.g., bromocresol green) are cost-effective alternatives, validated per ICH guidelines for linearity (1–30 μg/mL), precision (RSD <2%), and accuracy (98–102%) . For plasma analysis, UPLC-MS/MS with protein precipitation (acetonitrile) achieves sensitivity down to 0.1 ng/mL .
Q. How is the Paal-Knorr synthesis method optimized for this compound intermediates?
- Methodological Answer : The Paal-Knorr reaction is critical for synthesizing the pyrrole nucleus. Key steps include:
- Intermediate 1 : Condensation of 4-fluoroacetophenone with ethyl acetoacetate under acidic conditions to form diketone precursors.
- Intermediate 2 : Cyclization with ammonium acetate yields the pyrrole core, followed by chiral resolution using (R)-(−)-1-phenylethylamine to achieve enantiomeric purity (>99%) .
- Optimization : Reaction temperature (70–80°C) and solvent polarity (toluene/ethanol mixtures) significantly impact yield (70–85%) and impurity profiles .
Q. What protocols ensure stability of this compound in solid dosage forms?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) evaluates degradation under stress conditions. Key parameters:
- Dissolution : Use USP Apparatus II (paddle, 50 rpm) with pH 6.8 phosphate buffer; >85% release within 30 min indicates robustness .
- Degradation Products : Forced degradation studies (acid/alkaline hydrolysis, oxidation, photolysis) coupled with HPLC-UV identify major impurities (e.g., lactone and diketone derivatives) .
Advanced Research Questions
Q. How to resolve discrepancies in pharmacokinetic data when this compound is co-administered with amlodipine?
- Methodological Answer : Drug-drug interaction studies require:
- LC-MS/MS Analysis : Simultaneous quantification of both drugs in plasma using deuterated internal standards (e.g., atorvastatin-d5) to minimize matrix effects .
- CYP3A4 Inhibition Assessment : Amlodipine inhibits CYP3A4, altering atorvastatin metabolism. Monitor AUC0–t ratios (atorvastatin:amlodipine ≈ 5:1) and adjust doses based on genotype (e.g., SLCO1B1 polymorphisms affecting hepatic uptake) .
Q. What advanced techniques characterize amorphous solid dispersions of this compound?
- Methodological Answer :
- Electrospraying : Produces nano-solid dispersions (particle size 100–200 nm) with ezetimibe. Use XRD and DSC to confirm amorphous state (Tg ≈ 70°C) .
- Dissolution Enhancement : Co-processing with croscarmellose sodium increases solubility by 3-fold in simulated intestinal fluid (pH 6.8) compared to crystalline forms .
Q. How do photodegradation pathways of this compound impact formulation design?
- Methodological Answer : Photostability studies under UV (254 nm) and visible light reveal:
- Primary Pathway : Oxidative cleavage of the dihydroxyheptanoic side chain, forming a ketone derivative (λmax 245 nm) .
- Mitigation Strategies : Use opaque packaging and antioxidants (e.g., BHT) to reduce degradation rates by >50% under ICH Q1B guidelines .
Q. Contradictions and Validation
- Data Contradictions : Discrepancies in dissolution profiles between amorphous vs. crystalline forms (e.g., 95% vs. 65% release at 30 min) require validation via PXRD and FTIR to confirm polymorphic purity .
- Analytical Cross-Validation : Compare HPLC-UV (LOD 0.5 μg/mL) with UPLC-MS/MS (LOD 0.1 ng/mL) for plasma samples to address sensitivity gaps .
Propriétés
Numéro CAS |
134523-03-8 |
---|---|
Formule moléculaire |
C66H74CaF2N4O13 |
Poids moléculaire |
1209.4 g/mol |
Nom IUPAC |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |
InChI |
InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 |
Clé InChI |
SHZPNDRIDUBNMH-NIJVSVLQSA-L |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
Apparence |
Powder |
melting_point |
159.1 - 190.6 °C |
Key on ui other cas no. |
134523-03-8 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Numéros CAS associés |
110862-48-1 (Parent) |
Solubilité |
Practically insoluble |
Synonymes |
(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.